Suboptimal Exhaustion and Color Yield in Carrier Dyeing vs. Alternative Azo Blue Mixtures
In deep shade carrier dyeing of polyester (PES) at boiling temperatures, C.I. Disperse Blue 35 demonstrates significantly inferior exhaustion relative to conventional disperse dyes. A key patent explicitly states that DB35 'produce[s] in the deep shades only unsatisfactory exhaustion of the dyebath compared to other conventional disperse dyes,' leading to increased dye consumption, higher production costs, and elevated wastewater pollution from residual color [1]. This performance deficit is a primary driver for its replacement by high-performance blue azo dye mixtures [1].
| Evidence Dimension | Dyebath Exhaustion (%) |
|---|---|
| Target Compound Data | Unsatisfactory / Low exhaustion (qualitative) |
| Comparator Or Baseline | Other conventional disperse dyes (e.g., selected blue azo mixtures) |
| Quantified Difference | Not specified; described as a significant deficit requiring higher dye consumption for deep shades [1] |
| Conditions | Carrier dyeing of PES fibers at boiling temperature, targeting deep shades (navy/dark blue) |
Why This Matters
For dyehouses, this translates directly to higher variable costs per kg of fabric and a larger environmental footprint, making DB35 a less economical and sustainable choice for deep shade production.
- [1] Hoechst AG. (1991). U.S. Patent No. 4,985,044. Multi-component mixtures of blue disperse azo dyes for the dyeing of synthetic fibers. View Source
